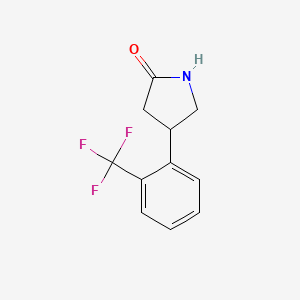

4-(2-(三氟甲基)苯基)吡咯烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(2-(Trifluoromethyl)phenyl)pyrrolidin-2-one is a chemical compound characterized by the presence of a pyrrolidinone ring substituted with a trifluoromethylphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

科学研究应用

Medicinal Chemistry

4-(2-(Trifluoromethyl)phenyl)pyrrolidin-2-one is being investigated for its potential as a therapeutic agent. The trifluoromethyl group significantly influences the compound's interaction with biological targets, enhancing its efficacy and selectivity.

- Pharmacological Properties : Research has indicated that this compound exhibits various pharmacological activities, including anti-inflammatory and antiproliferative effects. It serves as a scaffold for developing new drugs targeting specific diseases .

Neuroscience

The compound has been studied for its interactions with neurotransmitter systems, particularly in the context of neurological disorders. Its structure allows researchers to explore its binding affinity to specific receptors in the brain.

- Case Study : A study reported that derivatives of related compounds showed high selectivity for cannabinoid receptors, indicating potential applications in treating conditions like epilepsy .

Material Science

In material science, 4-(2-(Trifluoromethyl)phenyl)pyrrolidin-2-one is explored for developing advanced materials due to its thermal stability and resistance to chemical degradation.

- Applications : The compound can be utilized in creating polymers with enhanced properties suitable for various industrial applications .

Agrochemicals

The compound's derivatives are also being investigated for their potential use in agrochemicals. The trifluoromethyl group enhances the biological activity of these compounds, making them effective against pests while being less harmful to beneficial insects .

Synthetic Methodologies

Several synthetic routes have been developed for 4-(2-(Trifluoromethyl)phenyl)pyrrolidin-2-one:

- Multicomponent Reactions : These reactions allow for efficient synthesis by combining multiple reactants into a single product.

- Ring-opening Strategies : These methods facilitate the formation of the pyrrolidinone ring under controlled conditions.

- Transition-Metal Catalyzed Processes : Utilizing transition metals can enhance reaction efficiency and selectivity during synthesis .

作用机制

Target of Action

It is known that pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

It is known that the pyrrolidine ring and its derivatives, including pyrrolizines and pyrrolidine-2-one, have been characterized by target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for obtaining the best adme/tox results for drug candidates .

Result of Action

It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

It is known that heteroatomic saturated ring systems allow a greater chance of generating structural diversity .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(Trifluoromethyl)phenyl)pyrrolidin-2-one typically involves the construction of the pyrrolidinone ring followed by the introduction of the trifluoromethylphenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-(trifluoromethyl)benzaldehyde with an amine and a suitable cyclizing agent can yield the desired pyrrolidinone derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

化学反应分析

Types of Reactions: 4-(2-(Trifluoromethyl)phenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

相似化合物的比较

Pyrrolidine-2-one: Shares the pyrrolidinone core but lacks the trifluoromethylphenyl group.

Pyrrolidine-2,5-diones: Contains additional functional groups that modify its chemical properties.

Prolinol: A derivative with a hydroxyl group, differing in its biological activity.

Uniqueness: 4-(2-(Trifluoromethyl)phenyl)pyrrolidin-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable scaffold in drug discovery and development .

生物活性

4-(2-(Trifluoromethyl)phenyl)pyrrolidin-2-one, also known as 1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one, is a heterocyclic compound with a molecular formula of C₁₁H₁₀F₃NO. It features a pyrrolidinone ring that is substituted with a trifluoromethyl group on a phenyl moiety, which enhances its lipophilicity and biological activity. This compound is part of a broader class of pyrrolidinones, known for their diverse applications in medicinal chemistry and agrochemicals.

The presence of the trifluoromethyl group significantly impacts the compound's reactivity and biological profile. The pyrrolidinone structure contributes to its pharmacological properties, making it a candidate for drug discovery.

Biological Activities

Research into the biological activities of 4-(2-(trifluoromethyl)phenyl)pyrrolidin-2-one has revealed several potential pharmacological effects:

- Anti-inflammatory Activity : Some derivatives of this compound have been evaluated for their anti-inflammatory properties, showing promise in modulating inflammatory pathways.

- Antiproliferative Effects : Studies indicate that certain derivatives exhibit antiproliferative activities against cancer cell lines, suggesting potential applications in oncology.

Table 1: Biological Activities of 4-(2-(Trifluoromethyl)phenyl)pyrrolidin-2-one

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Antiproliferative | Inhibition of cancer cell proliferation |

The biological activity of 4-(2-(trifluoromethyl)phenyl)pyrrolidin-2-one is thought to be mediated through its interaction with various biological targets. Interaction studies typically focus on its binding affinity to specific receptors or enzymes involved in disease processes.

Key Interactions:

- Fatty Acid Amide Hydrolase (FAAH) : Some studies have shown that derivatives of this compound can inhibit FAAH, an enzyme involved in endocannabinoid metabolism, which may have implications for pain relief and inflammation management.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of compounds related to 4-(2-(trifluoromethyl)phenyl)pyrrolidin-2-one:

- Inhibition Studies : A study examined various pyrrolidinone derivatives for their ability to inhibit hMAGL (monoacylglycerol lipase), revealing IC50 values that indicate significant potency against this target .

- Pain Response Reduction : In vivo studies demonstrated that certain derivatives significantly reduced pain responses in formalin-induced nociception tests, outperforming standard analgesics like gabapentin .

- Cytotoxicity Against Cancer Cell Lines : Research has indicated that some derivatives exhibit cytotoxic effects against various cancer cell lines, including MCF-7 and U-937, with IC50 values suggesting strong antiproliferative activity .

Table 2: Summary of Case Studies

属性

IUPAC Name |

4-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO/c12-11(13,14)9-4-2-1-3-8(9)7-5-10(16)15-6-7/h1-4,7H,5-6H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHNELFHDXCEGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC=CC=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。